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molecular formula C10H24N2S2 B8627562 3,3'-Disulfanediylbis(n,n-dimethylpropan-1-amine) CAS No. 31060-90-9

3,3'-Disulfanediylbis(n,n-dimethylpropan-1-amine)

Cat. No. B8627562
M. Wt: 236.4 g/mol
InChI Key: IMSAAVCZIMPAKT-UHFFFAOYSA-N
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Patent
US05589517

Procedure details

In a 300 ml round-bottom flask were charged 31.6 g of N,N-dimethyl-3-chloropropylamine hydrochloride, 34.8 g of sodium thiosulfate and 100 ml of distilled water. The mixture was heated under reflux and stirred for 2 hours and then continuously heated under reflux for further 1 hour after the addition of 22.3 g of 36% hydrochloric acid. Under cooling in an ice bath, 25.3 g of 95% sodium hydroxide was slowly added to adjust pH to the alkaline range, and the mixture was subjected to extraction three times with 30 ml of tetrahydrofuran. Most of the water was removed with potassium hydroxide pellets. The extract was further dehydrated with anhydrous potassium carbonate, and the solvent was removed by distillation and distilled under reduced pressure to give a transparent colorless bis(N,N-dimethyl-3-aminopropyl)disulfide as the precursor of the mercaptoalkylamine desired in an amount of 22.5 g.
Quantity
31.6 g
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:5][CH2:6][CH2:7]Cl)[CH3:4].[S:9]([O-])([O-])(=O)=[S:10].[Na+].[Na+].Cl.[OH-].[Na+]>O>[CH3:2][N:3]([CH3:4])[CH2:5][CH2:6][CH2:7][S:10][S:9][CH2:7][CH2:6][CH2:5][N:3]([CH3:4])[CH3:2] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
Cl.CN(C)CCCCl
Name
sodium thiosulfate
Quantity
34.8 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22.3 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
25.3 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
continuously heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Under cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to extraction three times with 30 ml of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
Most of the water was removed with potassium hydroxide pellets
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(CCCSSCCCN(C)C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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